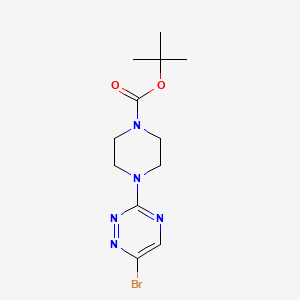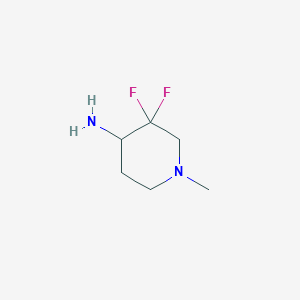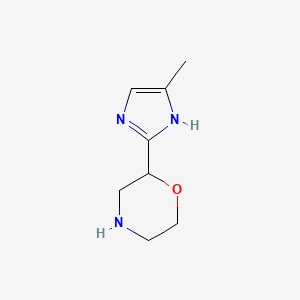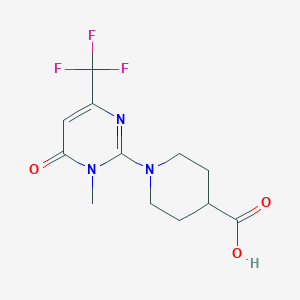![molecular formula C13H18ClN B11790214 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a unique structure that includes a p-tolyl group and an azabicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of 1-bromotricyclo[4.1.0.02,7]heptane with p-tolyl sulfone under photochemical conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired bicyclic structure. The reaction conditions often include the use of UV radiation and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the azabicycloheptane framework.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of high-energy density compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The azabicycloheptane framework allows for specific binding interactions with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to varied properties and applications.
Aza-bicyclo[3.1.1]heptanes: These compounds also contain an azabicycloheptane framework but differ in the substituents attached to the nitrogen atom.
Uniqueness: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-2-4-12(5-3-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H |
Clave InChI |
YKHNGBLOAPCTLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C23CC(C2)CNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)

![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)



